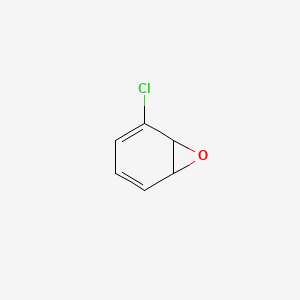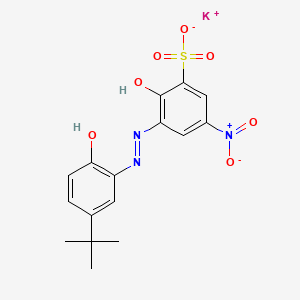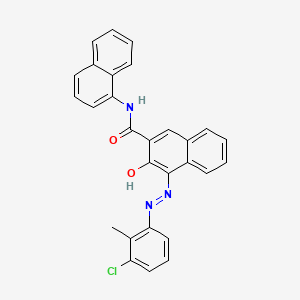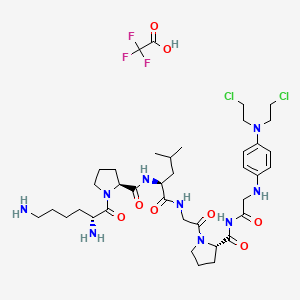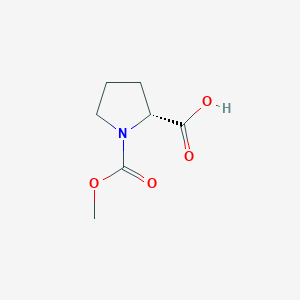
N-Carbomethoxy proline, D-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbomethoxy proline, D-: is a derivative of the amino acid proline. It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the proline molecule. This compound is used in various scientific fields, including chemistry and biology, due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy proline, D- can be achieved through several methods. One common approach involves the use of hydrolytic enzymes for the kinetic resolution of N-acetyl-dl-proline, dl-proline esters, and N-benzyloxycarbonyl-dl-proline . Another method involves the polymerization of N-carboxyanhydrides in polar solvents like N,N-dimethylformamide .
Industrial Production Methods: Industrial production of N-Carbomethoxy proline, D- often involves biocatalytic processes due to their efficiency and selectivity. The use of microbial proline racemase and proline dehydrogenase cascades has been reported for the efficient production of D-proline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: N-Carbomethoxy proline, D- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in multi-component reactions, particularly in aqueous media, to form heterocycles .
Common Reagents and Conditions: Common reagents used in the reactions of N-Carbomethoxy proline, D- include hydrolytic enzymes, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the proline structure .
Major Products: The major products formed from the reactions of N-Carbomethoxy proline, D- include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Carbomethoxy proline, D- is used as a building block in the synthesis of peptides and other biochemical compounds. It is also employed in the synthesis of N-heterocyclic carbene ligands .
Biology: In biological research, N-Carbomethoxy proline, D- is used in the study of enzyme kinetics and protein-ligand interactions. It is also utilized in the development of dendrimer-based drug delivery systems .
Medicine: In medicine, N-Carbomethoxy proline, D- is investigated for its potential use in the treatment of various diseases. Its derivatives are studied for their ability to interact with molecular targets and pathways involved in disease progression .
Industry: In the industrial sector, N-Carbomethoxy proline, D- is used in the production of fine chemicals and pharmaceuticals. Its unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of N-Carbomethoxy proline, D- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the formation of iminium or enamine intermediates . These intermediates play a crucial role in the compound’s reactivity and its ability to participate in multi-component reactions.
Vergleich Mit ähnlichen Verbindungen
- N-Carbomethoxy proline, DL-: This racemic mixture contains both enantiomers of N-Carbomethoxy proline .
- N-Carbomethoxy-11-hydroxy-12-methoxykopsinaline: A natural metabolite with a similar carbomethoxy group .
Uniqueness: N-Carbomethoxy proline, D- is unique due to its specific stereochemistry and the presence of the carbomethoxy group. This structural feature imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
1344908-81-1 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2R)-1-methoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
PNXXTNFAEIJNDV-RXMQYKEDSA-N |
Isomerische SMILES |
COC(=O)N1CCC[C@@H]1C(=O)O |
Kanonische SMILES |
COC(=O)N1CCCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



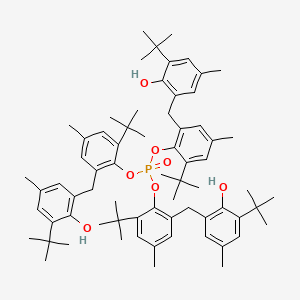
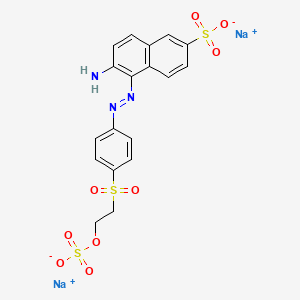
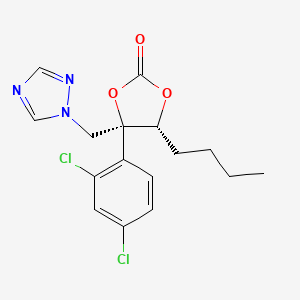
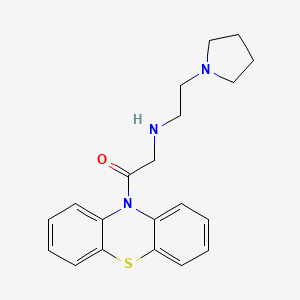
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)
